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Compound of Interest

Compound Name: 3,5,6-Trimethylnonane

Cat. No.: B14539549 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5,6-
trimethylnonane, tailored for researchers, scientists, and professionals in drug development.

This document outlines predicted spectroscopic data, detailed experimental protocols for

acquiring such data, and a logical workflow for the structural elucidation of branched alkanes.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 3,5,6-trimethylnonane, this

section presents predicted data based on established principles of mass spectrometry and

nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
The mass spectrum of a branched alkane is characterized by fragmentation at the branching

points, leading to the formation of more stable carbocations.[1][2][3] The molecular ion peak

(M+) for highly branched alkanes is often of low abundance or entirely absent. For 3,5,6-
trimethylnonane (molar mass: 170.33 g/mol [4]), the electron ionization (EI) mass spectrum is

predicted to show key fragments resulting from cleavage at the C3, C5, and C6 positions.

Table 1: Predicted Major Mass Spectrum Fragments for 3,5,6-Trimethylnonane
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m/z (Mass-to-Charge
Ratio)

Predicted Fragment Ion
Corresponding Neutral
Loss

155 [C₁₁H₂₃]⁺ CH₃ (Methyl radical)

141 [C₁₀H₂₁]⁺ C₂H₅ (Ethyl radical)

127 [C₉H₁₉]⁺ C₃H₇ (Propyl radical)

113 [C₈H₁₇]⁺ C₄H₉ (Butyl radical)

99 [C₇H₁₅]⁺ C₅H₁₁ (Pentyl radical)

85 [C₆H₁₃]⁺ C₆H₁₃ (Hexyl radical)

71 [C₅H₁₁]⁺ C₇H₁₅ (Heptyl radical)

57 [C₄H₉]⁺ C₈H₁₇ (Octyl radical)

43 [C₃H₇]⁺ C₉H₁₉ (Nonyl radical)

Note: The relative abundances of these fragments will depend on the stability of the resulting

carbocations and neutral radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region due

to the high shielding of the nuclei.[5] The chemical shifts are influenced by the substitution

pattern, with branching causing slight downfield shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for 3,5,6-Trimethylnonane

Proton Environment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Primary (CH₃) 0.8 - 1.0 Doublet, Triplet

Secondary (CH₂) 1.1 - 1.4 Multiplet

Tertiary (CH) 1.4 - 1.8 Multiplet
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Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of a branched

alkane, a high-field NMR instrument would be necessary for complete resolution and

assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3,5,6-Trimethylnonane

Carbon Environment Predicted Chemical Shift (δ, ppm)

Primary (CH₃) 10 - 25

Secondary (CH₂) 25 - 40

Tertiary (CH) 30 - 50

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for a compound such as 3,5,6-trimethylnonane.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds.

Objective: To obtain the mass spectrum of 3,5,6-trimethylnonane and determine its

fragmentation pattern.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

Capillary column (e.g., nonpolar polysiloxane DB-1 or similar).[6]

Procedure:

Sample Preparation: Prepare a dilute solution of 3,5,6-trimethylnonane (approximately 1

mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
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GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Injection Volume: 1 µL.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to

3,5,6-trimethylnonane. The mass spectrum of this peak can then be analyzed to identify the

molecular ion (if present) and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra of 3,5,6-trimethylnonane to determine its

chemical structure.

Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

Sample Preparation:

Dissolve 5-10 mg of 3,5,6-trimethylnonane in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).[7][8][9][10]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[7]

Cap the NMR tube securely.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on the sample concentration.

Spectral Width: 0-150 ppm.

Temperature: 298 K.

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by

applying a Fourier transform, phase correction, and baseline correction. The resulting

spectra can then be integrated and the chemical shifts referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).
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Workflow for Structural Elucidation of a Branched
Alkane
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an unknown branched alkane.

Unknown Branched Alkane Sample

Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy

Determine Molecular Formula
(from High-Resolution MS) Analyze Fragmentation Pattern ¹H NMR Analysis

(Proton Environments & Connectivity)
¹³C NMR Analysis
(Carbon Skeleton)

Propose Candidate Structures

Verify Structure
(Compare predicted vs. experimental data)

Final Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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